N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a 2-phenyl-1,3-thiazole moiety via an ethyl chain. This compound’s structure combines a sulfonamide group (known for its role in enzyme inhibition and medicinal chemistry) with aromatic and heterocyclic systems, which are common in bioactive molecules.
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-27(23,16-6-7-17-18(12-16)25-11-10-24-17)20-9-8-15-13-26-19(21-15)14-4-2-1-3-5-14/h1-7,12-13,20H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFOVYYRPDFWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, in biological systems.
Mode of Action
The mode of action of the compound involves the interaction with its targets, leading to changes in cellular processes. The thiazole ring, a key structural component of the compound, is known to undergo nucleophilic and electrophilic substitution reactions. This allows the compound to interact with its targets in a specific manner, potentially leading to the modulation of their activity.
Biochemical Pathways
For instance, they can activate or inhibit enzymes, stimulate or block receptors, and modulate other cellular processes.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable adme properties.
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a benzodioxine structure, which are known for their diverse biological activities. The thiazole moiety contributes to its interaction with various biological targets, while the benzodioxine component enhances its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 342.40 g/mol |
Antibacterial Activity
Research indicates that compounds similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine derivatives exhibit notable antibacterial properties. For instance, studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli using related thiazole derivatives .
Antifungal Activity
The compound has also demonstrated antifungal activity. In comparative studies, thiazolidinone derivatives containing similar structures were evaluated against Aspergillus niger and Candida albicans, showing efficacy comparable to established antifungal agents like fluconazole .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit specific enzymes involved in inflammatory pathways. Research on benzothiazole derivatives has highlighted their role in reducing inflammation through dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting a promising therapeutic avenue for pain management .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with bacterial enzymes, disrupting metabolic processes essential for bacterial survival.
- Protein Interaction : The thiazole ring can bind to proteins involved in inflammatory responses, modulating their activity and reducing inflammation.
- Apoptosis Induction : In cancer cells, similar compounds have been shown to induce apoptosis through mitochondrial pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Antibacterial Testing : A study synthesized various thiazolidinone derivatives incorporating the benzodioxane framework and evaluated their antibacterial properties against multiple pathogens. Some compounds exhibited superior activity compared to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives revealed that modifications on the aromatic rings significantly influenced their potency against both sEH and FAAH enzymes. This information is crucial for optimizing the compound's therapeutic efficacy .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Benzodioxine-Sulfonamide Core : Shared with Enamine Ltd derivatives, this scaffold is associated with stability and bioavailability due to the electron-rich aromatic system .
Physicochemical Properties and Stability
- Molecular Weight : Estimated at ~441.5 g/mol, higher than pyrazole analogs (e.g., 392.5 g/mol in ), likely due to the phenyl group .
- Lipophilicity : The phenyl-thiazole moiety increases logP compared to polar pyrazole or thiadiazole derivatives, suggesting moderate solubility in organic solvents.
- Stability : Sulfonamides are generally stable under physiological conditions, but the thiazole ring may be susceptible to oxidative degradation.
Q & A
Q. How can researchers optimize the synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst, and reaction time) using Design of Experiments (DoE) . For example:
- Temperature : Elevated temperatures (80–120°C) often improve reaction rates but may degrade thermally sensitive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of sulfonamide intermediates, while bases like triethylamine stabilize reactive intermediates .
- Purity Monitoring : Use HPLC or LC-MS to track byproduct formation and adjust stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .
- Statistical Tools : Response Surface Methodology (RSM) can model interactions between variables to identify optimal conditions .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.0–3.5 ppm for NH) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 457.1) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrobenzodioxine moiety .
- FT-IR : Identifies functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹) .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (pH, temperature, cell lines) .
- Computational Validation : Use molecular docking to verify binding affinity to target enzymes (e.g., carbonic anhydrase) and compare with experimental IC₅₀ values .
- Purity Thresholds : Ensure compound purity >95% (via HPLC) to exclude confounding effects from byproducts .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies of derivatives of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl-thiazole or benzodioxine moieties to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Use QSAR models to predict how modifications influence logP, polar surface area, and binding energy .
- Biological Profiling : Screen derivatives against a panel of targets (e.g., kinases, GPCRs) to identify off-target effects .
Q. How can computational methods enhance the prediction of this compound’s reactivity in novel reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic substitutions .
- Reaction Network Analysis : Tools like ICReDD’s pathfinder algorithms explore plausible reaction pathways and prioritize low-energy intermediates .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts or solvents .
Q. What experimental approaches are suitable for studying this compound’s interaction with enzyme targets?
- Methodological Answer :
- Enzyme Kinetics : Use stopped-flow spectroscopy or microcalorimetry to measure binding constants (Kd) and inhibition constants (Ki) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during binding .
- Cryo-EM/X-ray Co-crystallography : Resolve 3D structures of enzyme-inhibitor complexes to guide rational design .
Q. How can researchers evaluate the environmental impact of this compound during disposal or large-scale synthesis?
- Methodological Answer :
- Green Chemistry Metrics : Calculate E-factor (waste per product unit) and atom economy for synthetic routes .
- Degradation Studies : Use HPLC-MS to track hydrolysis/oxidation products under simulated environmental conditions (e.g., UV light, aqueous pH gradients) .
- Ecotoxicity Assays : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What methodologies are recommended for assessing this compound’s solubility and membrane permeability?
- Methodological Answer :
- Shake-Flask Method : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) .
- PAMPA Assay : Predict passive diffusion across biological membranes .
- Molecular Dynamics Simulations : Model partitioning coefficients in lipid bilayers .
Q. How can researchers investigate the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf life .
- HPLC-PDA : Detect photodegradants and quantify degradation kinetics .
Q. What advanced techniques are available to study supramolecular interactions (e.g., host-guest binding) involving this compound?
- Methodological Answer :
- NMR Titration : Monitor chemical shift changes to quantify binding constants with macrocycles (e.g., cyclodextrins) .
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates .
- Theoretical Modeling : Use molecular mechanics (MM/PBSA) to predict binding free energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
